molecular formula C10H8N2O3 B8374155 4-(3-Nitrophenyl)-3-oxo-butyronitrile

4-(3-Nitrophenyl)-3-oxo-butyronitrile

Cat. No.: B8374155
M. Wt: 204.18 g/mol
InChI Key: CMSGABKPCQPRMH-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-3-oxo-butyronitrile is a nitrile-containing organic compound featuring a 3-nitrophenyl substituent at the 4-position and a ketone group at the 3-position. Nitriles are widely used as intermediates in organic synthesis due to their versatility in transformations, such as hydrolysis to carboxylic acids or amides . The 3-nitrophenyl group confers electron-withdrawing effects, which may influence the compound’s stability, solubility, and participation in electrophilic reactions.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-(3-nitrophenyl)-3-oxobutanenitrile

InChI

InChI=1S/C10H8N2O3/c11-5-4-10(13)7-8-2-1-3-9(6-8)12(14)15/h1-3,6H,4,7H2

InChI Key

CMSGABKPCQPRMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile

  • Structure : Differs in substituent position (3-nitrophenyl at 2-position) and an additional phenyl group at the 4-oxo position.
  • Functional Groups : Nitrile, ketone, and nitro groups.
  • Applications : Nitriles like this are valuable intermediates in pharmaceuticals and agrochemicals due to their ability to form amides or amines .

N-(4-Nitrophenyl)-3-oxobutyramide

  • Structure : Contains a 4-nitrophenyl group and an amide instead of a nitrile.
  • Functional Groups : Amide, ketone, and nitro groups.
  • Physicochemical Properties : The amide group enhances hydrogen bonding capability, increasing solubility in polar solvents compared to nitriles. This compound is listed in commercial catalogs (e.g., TCI Chemicals) for research applications .
  • Reactivity : Amides are less reactive than nitriles, making this compound more stable but less versatile in synthetic pathways.

1-(4-Nitrophenyl)-3-Oxo-1-Butanol

  • Structure : Features a hydroxyl group instead of a nitrile and a 4-nitrophenyl substituent.
  • Functional Groups : Hydroxyl, ketone, and nitro groups.
  • Properties : The hydroxyl group increases hydrophilicity (LogP ≈ 1.44) and polar surface area (PSA ≈ 78.74 Ų), making it more water-soluble than nitrile analogs .
  • Applications : Used in asymmetric aldol reactions and organic catalysis due to its chiral center .

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

  • Structure : Substituted with fluorine atoms (trifluoro and 4-fluorophenyl groups).
  • Functional Groups : Nitrile, ketone, fluoro, and trifluoromethyl groups.
  • Electronic Effects : Fluorine atoms increase electronegativity, enhancing electrophilicity at the ketone and nitrile groups compared to nitro-substituted analogs.
  • Molecular Weight: 231.15 g/mol, heavier than non-fluorinated analogs due to fluorine atoms .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Key Properties/Applications
4-(3-Nitrophenyl)-3-oxo-butyronitrile (Target) C₁₀H₈N₂O₃ ~204.19 (estimated) Nitrile, ketone, nitro 3-Nitrophenyl at 4-position Synthetic intermediate (inferred)
2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile C₁₆H₁₂N₂O₃ 280.28 Nitrile, ketone, nitro 3-Nitrophenyl, phenyl Pharmaceutical intermediate
N-(4-Nitrophenyl)-3-oxobutyramide C₁₀H₁₀N₂O₄ 222.20 Amide, ketone, nitro 4-Nitrophenyl Research chemical (TCI Chemicals)
1-(4-Nitrophenyl)-3-Oxo-1-Butanol C₁₀H₁₁NO₄ 209.20 Hydroxyl, ketone, nitro 4-Nitrophenyl Catalyst in asymmetric reactions
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile C₁₀H₅F₄NO 231.15 Nitrile, ketone, fluoro, trifluoro 4-Fluorophenyl, trifluoromethyl High electrophilicity for fluorinated drug synthesis

Research Findings and Trends

  • Electronic Effects : Nitro groups (strong electron-withdrawing) in this compound enhance the electrophilicity of the ketone, facilitating nucleophilic additions. Fluorinated analogs (e.g., compound in ) exhibit even greater electrophilicity due to fluorine’s inductive effects.
  • Biological Activity : Nitriles with nitroaryl groups are explored for antimicrobial and anticancer properties, though substituent positions significantly impact efficacy .
  • Synthetic Utility : The target compound’s nitrile group allows conversion to amines or carboxylic acids, whereas hydroxyl or amide analogs (e.g., ) are more suited for hydrogen-bond-driven applications.

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